1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H27N5. It is known for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the reaction of 3-(dimethylamino)-1-propylamine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate .
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile include:
3-(Dimethylamino)-1-propylamine: A simpler compound with similar functional groups but lacking the complex pyrido[1,2-a]benzimidazole core.
N,N-Dimethyl-1,3-diaminopropane: Another related compound used in various chemical syntheses.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
The uniqueness of this compound lies in its complex structure, which provides specific interactions and applications not achievable with simpler analogs .
Properties
Molecular Formula |
C22H27N5 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-3-methyl-2-(2-methylprop-2-enyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H27N5/c1-15(2)13-17-16(3)18(14-23)22-25-19-9-6-7-10-20(19)27(22)21(17)24-11-8-12-26(4)5/h6-7,9-10,24H,1,8,11-13H2,2-5H3 |
InChI Key |
MDOZTJKGTSGQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC(=C)C)NCCCN(C)C)C#N |
Origin of Product |
United States |
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